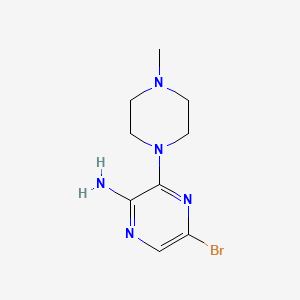
5-Bromo-3-(4-methylpiperazin-1-YL)pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(4-methylpiperazin-1-YL)pyrazin-2-amine: is a chemical compound with the molecular formula C9H14BrN5 and a molecular weight of 272.14 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a pyrazine ring, and a 4-methylpiperazine moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(4-methylpiperazin-1-YL)pyrazin-2-amine typically involves the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-chloropyrazine and 4-methylpiperazine.
Nucleophilic Substitution: The 5-bromo-2-chloropyrazine undergoes nucleophilic substitution with 4-methylpiperazine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and cost-effectiveness, and advanced purification techniques are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-(4-methylpiperazin-1-YL)pyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) are commonly used.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate (Cs2CO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Bromo-3-(4-methylpiperazin-1-YL)pyrazin-2-amine has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the development of new chemical reactions.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(4-methylpiperazin-1-YL)pyrazin-2-amine involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-Bromo-3-(4-methylpiperazin-1-YL)pyrazin-2-amine is unique due to its specific substitution pattern and the presence of both a bromine atom and a 4-methylpiperazine moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H14BrN5 |
|---|---|
Poids moléculaire |
272.15 g/mol |
Nom IUPAC |
5-bromo-3-(4-methylpiperazin-1-yl)pyrazin-2-amine |
InChI |
InChI=1S/C9H14BrN5/c1-14-2-4-15(5-3-14)9-8(11)12-6-7(10)13-9/h6H,2-5H2,1H3,(H2,11,12) |
Clé InChI |
XESTWWSTAGENGV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC(=CN=C2N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















